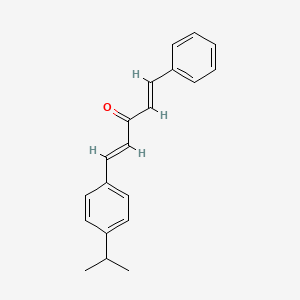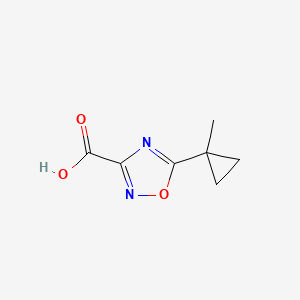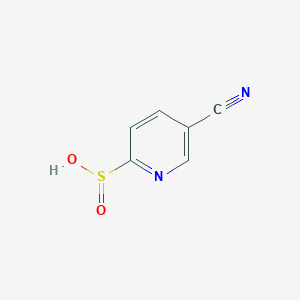
2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine is an organic compound that features a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and an amine group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with guanidine to form the pyrimidine ring, followed by amination at the 5-position. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidines.
科学的研究の応用
2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: A compound with a quinoline ring instead of a pyrimidine ring, exhibiting different pharmacological properties.
Uniqueness
2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)pyrimidin-5-amine |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)12-14-6-9(13)7-15-12/h3-7H,13H2,1-2H3 |
InChIキー |
KEUGHKSUEBOAQK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=N2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12282062.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine](/img/structure/B12282075.png)

![2-[(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B12282091.png)


![2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12282105.png)


![3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole](/img/structure/B12282120.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B12282123.png)


